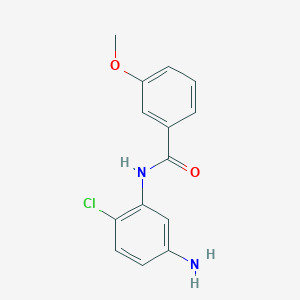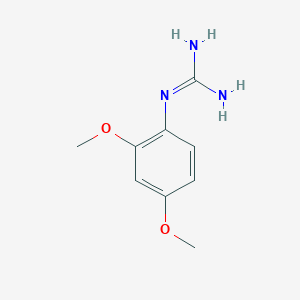
1-(2,4-Dimethoxyphenyl)guanidine
Übersicht
Beschreibung
“1-(2,4-Dimethoxyphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is a research chemical and is not widely described in the literature.
Synthesis Analysis
The synthesis of guanidines, including “1-(2,4-Dimethoxyphenyl)guanidine”, has been a topic of interest in recent years. The synthesis often involves the reaction of an amine with an activated guanidine precursor . Transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are some of the methods used .Wissenschaftliche Forschungsanwendungen
Modified Guanidines as Chiral Superbases
Modified guanidines, including those related to 1-(2,4-Dimethoxyphenyl)guanidine, have been investigated for their potential as chiral superbases. Research by Isobe et al. (2000) focused on the preparation of chiral 1,3-dimethyl-2-iminoimidazolidines, a related structure, demonstrating their utility in organic chemistry (Isobe, Fukuda, & Ishikawa, 2000).
Biological Activities of Guanidine Compounds
The biological activities of guanidine compounds, including derivatives similar to 1-(2,4-Dimethoxyphenyl)guanidine, have been extensively explored. Sa̧czewski and Balewski (2013) highlighted the development and therapeutic applications of newly synthesized guanidine-containing compounds, emphasizing their importance in drug discovery (Sa̧czewski & Balewski, 2013).
Synthesis of Aliphatic Guanidines
The synthesis of substituted guanidines, akin to 1-(2,4-Dimethoxyphenyl)guanidine, has been a subject of interest. Shaw et al. (2015) presented an environmentally safe method for installing the guanidine functionality in aliphatic primary and secondary amines (Shaw, Barbance, Grayson, & Rozas, 2015).
Guanidine Synthesis and Applications
The synthesis and applications of guanidines have been a focal area of research. Baeten and Maes (2016) reported on the use of amidines for the tandem synthesis of guanidines, providing insights into the chemical processes involving guanidine structures (Baeten & Maes, 2016).
Catalytic Syntheses of Guanidines
The catalytic addition of amines to carbodiimides, an essential process in guanidine synthesis, has been reviewed by Alonso-Moreno et al. (2014), illustrating the significance of guanidines in organic chemistry (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla, & Otero, 2014).
Antibacterial Properties of Guanidine Derivatives
Guanidine derivatives have been identified for their antibacterial properties. Zamperini et al. (2017) investigated linear guanidine derivatives and confirmed their broad-spectrum antibacterial activity, emphasizing the potential of such compounds in medical applications (Zamperini, Maccari, Deodato, Pasero, D’Agostino, Orofino, De Luca, Dreassi, Docquier, & Botta, 2017).
Structural Characterization of Guanidine
Structural characterization of guanidine compounds, including those similar to 1-(2,4-Dimethoxyphenyl)guanidine, has been essential in understanding their properties. Göbel and Klapötke (2007) performed a crystal structure analysis of neutral guanidine, providing foundational knowledge for further studies (Göbel & Klapötke, 2007).
Guanidines as Binding Sites for Anions
Research by Sola et al. (2011) explored guanidine as a binding site for anions, highlighting the functional versatility of guanidine units in chemical interactions (Sola, Orenes, García, Claramunt, Alkorta, Elguero, Tárraga, & Molina, 2011).
Energy Transfer Reactions of Mitochondria
Pressman (1963) investigated the effects of guanidine and alkylguanidines on mitochondrial energy transfer reactions, demonstrating the biochemical relevance of guanidine derivatives (Pressman, 1963).
Synthesis and Biological Activity of Guanidine Derivatives
The synthesis and evaluation of the biological activity of guanidine derivatives, similar to 1-(2,4-Dimethoxyphenyl)guanidine, are critical in medicinal chemistry. This includes research on novel trisubstituted guanidines and their copper(II) complexes, as reported by Said et al. (2015), providing insights into their potential medicinal applications (Said, Ahmad, Rehman, Badshah, Khan, Khan, Rahim, & Spasyuk, 2015).
Guanidines as Reagents and Catalysts
Selig (2017) discussed the role of guanidines as reagents and catalysts, emphasizing their diverse applications and biological activities (Selig, 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-6-3-4-7(12-9(10)11)8(5-6)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORJLJHXPWFVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
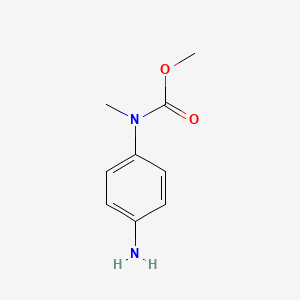
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
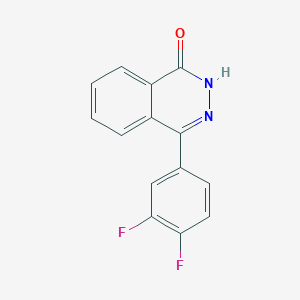
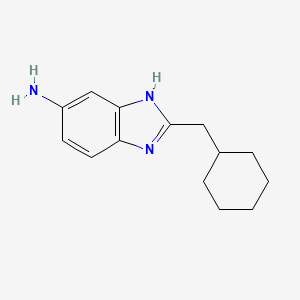
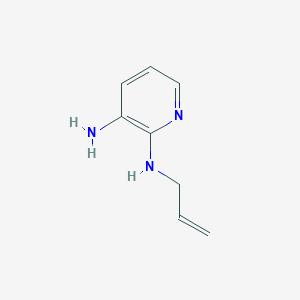
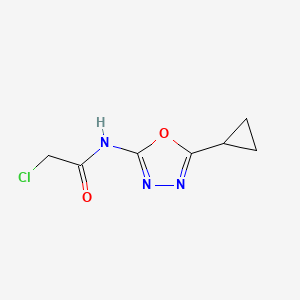
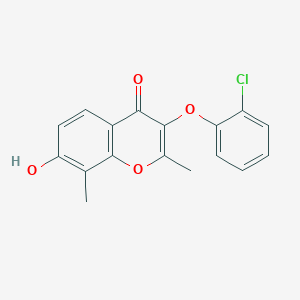
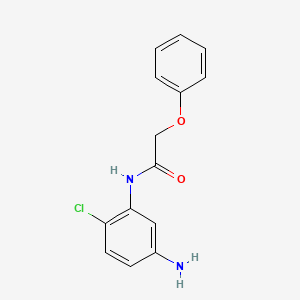
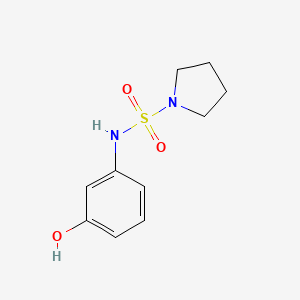
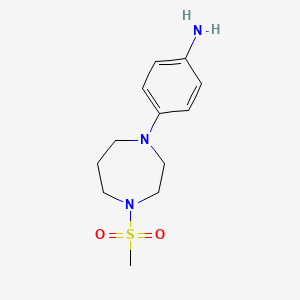
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
